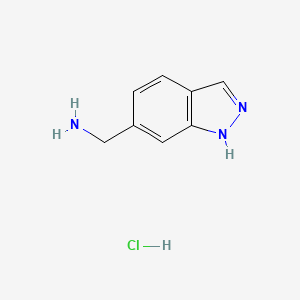
3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione, also known as 3-bromo-2,5-furandione, is a heterocyclic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a white to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents. Due to its unique structure and properties, 3-bromo-2,5-furandione has been used in a variety of scientific research applications, including synthetic organic chemistry, medicinal chemistry, and bioorganic chemistry. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-bromo-2,5-furandione.
Wissenschaftliche Forschungsanwendungen
Highly Luminescent Polymers
The compound 3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione is related to derivatives that have been incorporated into highly luminescent polymers. Research conducted by Zhang and Tieke (2008) introduced polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrating strong fluorescence and high quantum yield, making them suitable for applications in organic electronics and photonics (Zhang & Tieke, 2008).
Palladium-catalyzed Carbonylative Cyclization
Bae and Cho (2014) reported a palladium-catalyzed carbonylative cyclization process involving β-bromo-α,β-unsaturated carboxylic acids to synthesize 1-(dimethylamino)-1H-pyrrole-2,5-diones. This method highlights a synthetic route that could potentially involve this compound as an intermediate or target molecule in organic synthesis (Bae & Cho, 2014).
Deeply Colored Polymers
Welterlich, Charov, and Tieke (2012) synthesized deeply colored polymers containing tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units. These polymers exhibit unique optical properties due to their structural makeup, suggesting the potential use of this compound derivatives in advanced material science applications (Welterlich, Charov, & Tieke, 2012).
Antimicrobial Activity Study
Holota et al. (2020) explored the antimicrobial activity of products derived from the reaction of 1-phenyl-1H-pyrrole-2,5-dione derivatives, which are structurally similar to this compound. This research indicates the potential of such derivatives in developing new antimicrobial agents (Holota et al., 2020).
Organic Inhibitors of Carbon Steel Corrosion
Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives that act as efficient organic inhibitors against the corrosion of carbon steel. This suggests that compounds like this compound could be explored for their corrosion inhibition properties in acidic mediums (Zarrouk et al., 2015).
Eigenschaften
IUPAC Name |
3-bromo-1-(furan-2-ylmethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-7-4-8(12)11(9(7)13)5-6-2-1-3-14-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCMQGFTLTOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601226877 | |
| Record name | 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-furanylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601226877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428139-35-8 | |
| Record name | 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-furanylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-furanylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601226877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



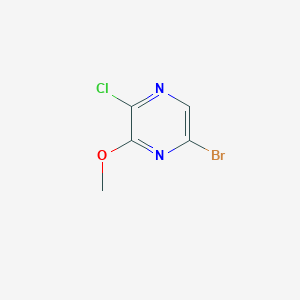
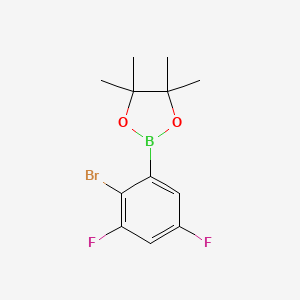
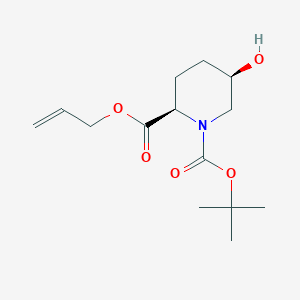
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1376880.png)


![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)

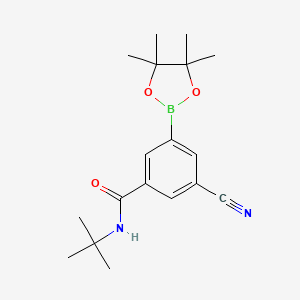
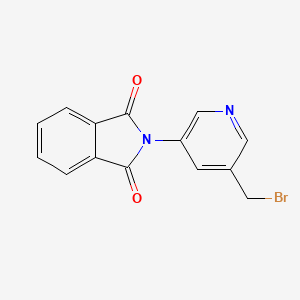
![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)
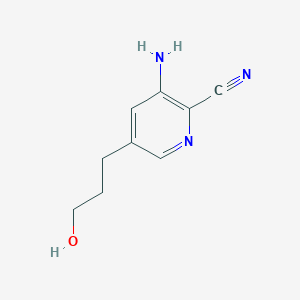
![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)
